molecular formula C23H27ClN6O4 B3015686 8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896308-07-9

8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B3015686
CAS No.: 896308-07-9
M. Wt: 486.96
InChI Key: QBBKNBLOCRLEQR-UHFFFAOYSA-N
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Description

8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorinated methoxyphenyl group with a morpholinoethyl-substituted imidazopurine core, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic synthesis

    Imidazopurine Core Synthesis: The imidazopurine core can be synthesized through a cyclization reaction involving appropriate purine and imidazole precursors under acidic or basic conditions.

    Chlorinated Methoxyphenyl Group Introduction: The chlorinated methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a methoxyphenyl precursor is chlorinated using reagents like thionyl chloride or phosphorus oxychloride.

    Morpholinoethyl Side Chain Addition: The morpholinoethyl side chain is attached through an alkylation reaction, using a suitable alkylating agent such as 2-chloroethylmorpholine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the imidazopurine core, potentially converting double bonds to single bonds or reducing nitro groups to amines.

    Substitution: The chlorinated methoxyphenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced imidazopurine derivatives.

    Substitution: Formation of substituted methoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials or catalysts.

Biology

In biological research, the compound’s potential as a bioactive molecule can be explored. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

The compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities. Research into its mechanism of action and biological targets could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-3-(2-piperidinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Similar structure but with a piperidinoethyl side chain instead of morpholinoethyl.

    8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-3-(2-dimethylaminoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Similar structure but with a dimethylaminoethyl side chain.

Uniqueness

The presence of the morpholinoethyl side chain in 8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione may confer unique properties, such as enhanced solubility or specific interactions with biological targets, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

6-(5-chloro-2-methoxyphenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN6O4/c1-14-15(2)30-19-20(25-22(30)29(14)17-13-16(24)5-6-18(17)33-4)26(3)23(32)28(21(19)31)8-7-27-9-11-34-12-10-27/h5-6,13H,7-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBKNBLOCRLEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=C(C=CC(=C4)Cl)OC)N(C(=O)N(C3=O)CCN5CCOCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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